β-环糊精水合物

描述

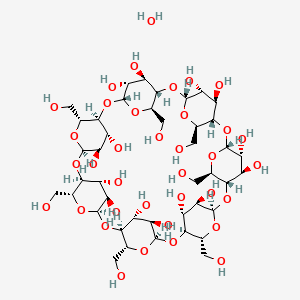

Beta-Cyclodextrin hydrate, also known as β-CD, is a heptasaccharide derived from glucose . It is a white solid with the chemical formula C42H70O35 . The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . It is widely used in medicine, pharmacy, food industry, and textiles . Its molecules can accommodate various biomolecules and hence are also used as a complexing agent .

Synthesis Analysis

The synthesis of different types of copolymer of β-cyclodextrin (β-CD) by different functional monomers and cross-linkers has been discussed . The synthesized copolymer of β-CD is characterized via several microscopic and spectroscopic techniques such as synchrotron radiation based PXRD, TGA (thermogravimetric analysis), DSC and FTIR .Molecular Structure Analysis

In β-cyclodextrin, the seven glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .Chemical Reactions Analysis

Beta-Cyclodextrin hydrate forms clathrates . It produces a water-soluble complex with dansyl chloride for the fluorescent labeling of proteins . It is used in pharmaceutical research, as pharmaceutical intermediates and also as chemical reagents .Physical And Chemical Properties Analysis

Beta-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its saturated hydrate crystal (βCD·12H2O) is 1.46 g/cm3 . It is moderately soluble in water and glycerin; well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol; and insoluble in ethanol and acetone .科学研究应用

1. 理化性质的增强

β-环糊精(β-Cyclodextrin)因其改变疏水性药物理化性质的能力而被广泛研究。它可以与阿苯达唑等药物形成复合物,显着提高其溶解度和溶解速率。由于其改善的药物释放特性,此类复合物在设计口服剂型中很有用 (加西亚等人,2014 年)。

2. 眼科应用

在眼科制剂中,β-环糊精因其增强药物水溶性和稳定性的能力而被使用。它们已被研究对兔角膜上皮的影响,某些衍生物如羟丙基-β-环糊精显示出良好的耐受性和最低的毒性 (詹森等人,1990 年)。

3. 天然气水合物的形成

β-环糊精用于增强天然气水合物(如甲烷水合物)形成的动力学。它已被证明可以促进甲烷水合物的形成,提高气体消耗率和水转化率,从而提高工艺的整体效率 (刘等人,2019 年)。

4. 鼻腔给药

环糊精,包括 β-环糊精,被用作鼻腔给药系统中的吸收增强剂,特别是对于肽和蛋白质药物。它们可以增加这些药物的鼻内生物利用度,并且根据毒理学研究被认为是安全的 (马丁等人,1998 年)。

5. 肠道药物吸收

对肠上皮细胞的研究表明,β-环糊精衍生物可以通过液相内吞作用进入细胞,有助于克服肠道屏障并提高生物利用度 (费尼维西等人,2014 年)。

6. 注射剂

β-环糊精因其络合能力和无毒性而被探索用于注射剂,特别是改性环糊精,如 2-羟丙基-β-环糊精。它们可以溶解和稳定这些制剂中的各种蛋白质和肽 (布鲁斯特等人,1989 年)。

7. 环境修复

β-环糊精已被研究在环境修复中的作用,特别是在从土壤中浸出农药(如 2,4-D)方面。它与农药形成水溶性包合物,可能有助于从受污染的土壤中去除农药 (莫里略等人,2001 年)。

作用机制

Target of Action

Beta-Cyclodextrin hydrate is a cyclic oligosaccharide derived from glucose . It primarily targets hydrophobic molecules, including organic pollutants, pesticides, dyes, pharmaceuticals, and hydrocarbons . The hydrophobic cavities of Beta-Cyclodextrin hydrate form inclusion complexes through host-guest interactions .

Mode of Action

Beta-Cyclodextrin hydrate interacts with its targets by forming inclusion complexes. The hydrophobic cavities of Beta-Cyclodextrin hydrate encapsulate the hydrophobic guest molecules, forming a relatively stable structure based on intermolecular interactions such as van der Waals forces . The hydroxyl groups form sites of hydrogen bonding and electrostatic interaction with pollutants .

Biochemical Pathways

Beta-Cyclodextrin hydrate affects the lipid homeostasis pathway. As a bioactive molecule, Beta-Cyclodextrin hydrate can promote intracellular lipid accumulation and efflux, regulating intracellular lipid homeostasis . The metabolism of Beta-Cyclodextrin hydrate is mainly completed by the flora in the colon .

Pharmacokinetics

Beta-Cyclodextrin hydrate exhibits moderate solubility in water, which is crucial for its ADME properties . Its properties as a complexing agent allow increasing the aqueous solubility of poorly soluble drugs, thereby improving their stability and bioavailability .

Result of Action

The molecular and cellular effects of Beta-Cyclodextrin hydrate’s action are primarily related to its ability to form inclusion complexes with various molecules. This process effectively sequesters the pollutants from the surrounding water, reducing their concentration . It can often be regenerated and reused multiple times, making it cost-effective for water treatment applications .

Action Environment

The action of Beta-Cyclodextrin hydrate is influenced by environmental factors such as the adsorption temperature and vapor pressure of water . The water adsorption on Beta-Cyclodextrin hydrate is an exothermic process .

安全和危害

未来方向

Beta-Cyclodextrin and its derivatives have been extensively studied as adsorbents for the purpose of water purification . They present high efficiency and capability to remove inorganic, organic, and heavy metal impurities from wastewater as compared to conventional methods of water purification . The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes and in fabrication of biosensors .

属性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSAKCOAFBFODP-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Cyclodextrin hydrate | |

CAS RN |

68168-23-0 | |

| Record name | Ã?-Cyclodextrin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

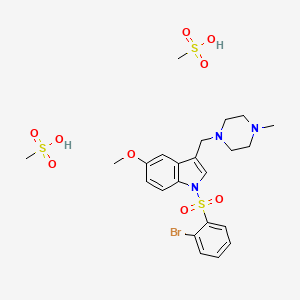

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)